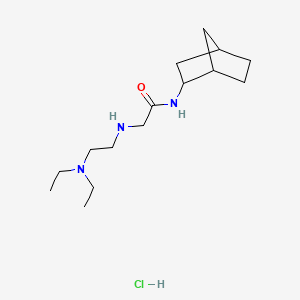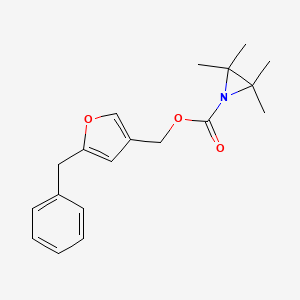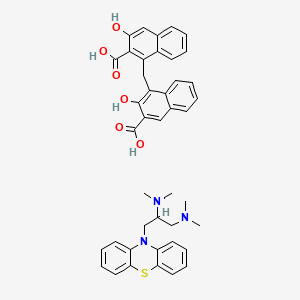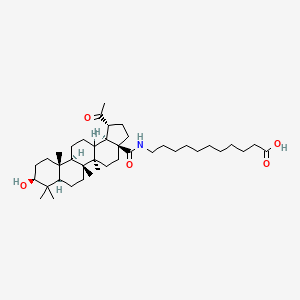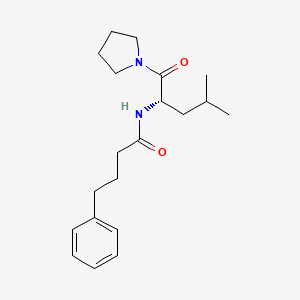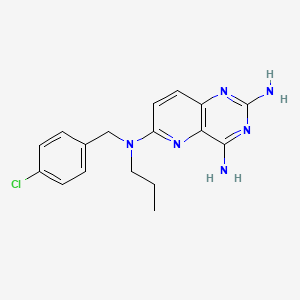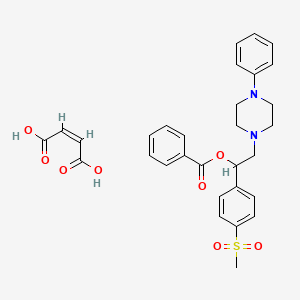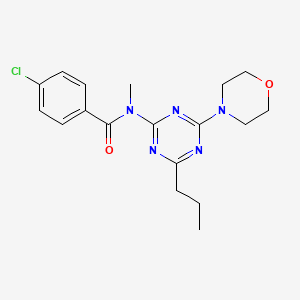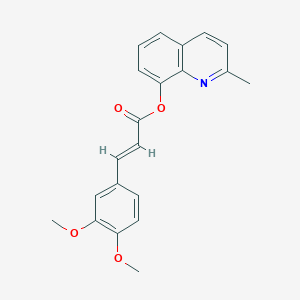![molecular formula C21H21FN2O8 B12725308 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-26-8](/img/structure/B12725308.png)
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a fluorophenyl group attached to a dihydroisoquinoline moiety, which is further linked to an ethanamine group. The presence of oxalic acid as a counterion adds to its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the synthesis of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethanamine Group: The final step involves the introduction of the ethanamine group. This can be achieved through a reductive amination reaction, where the intermediate product reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanamine group is oxidized to form an imine or a nitrile derivative.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to a fully saturated isoquinoline ring.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated isoquinoline ring.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its interactions with biological macromolecules can provide insights into cellular processes and signaling pathways.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and selectivity, allowing for targeted effects. Additionally, the dihydroisoquinoline core can interact with various biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
- 2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
- 2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine
Uniqueness
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine stands out due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity. This unique feature allows for more targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
83658-26-8 |
|---|---|
Formule moléculaire |
C21H21FN2O8 |
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid |
InChI |
InChI=1S/C17H17FN2.2C2H2O4/c18-16-8-4-3-7-15(16)17-14-6-2-1-5-12(14)11-13(20-17)9-10-19;2*3-1(4)2(5)6/h1-8,13H,9-11,19H2;2*(H,3,4)(H,5,6) |
Clé InChI |
BGVKBWCHPRTPNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(C2=CC=CC=C21)C3=CC=CC=C3F)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




